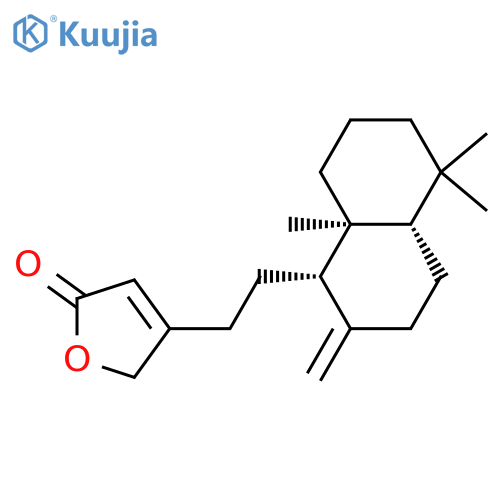

Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds

,

Indian Journal of Chemistry,

2014,

(3),

319-324